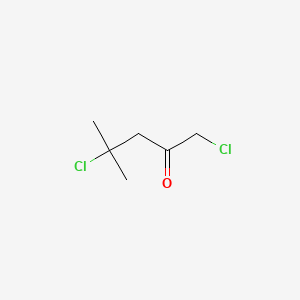
1,4-Dichloro-4-methylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-4-methylpentan-2-one is an organic compound with the molecular formula C6H10Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms and a methyl group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dichloro-4-methylpentan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylpentan-2-one (methyl isobutyl ketone) using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-4-methylpentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form 1,4-dichloro-4-methylpentanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 1,4-dihydroxy-4-methylpentan-2-one.
Reduction: 1,4-dichloro-4-methylpentanol.
Oxidation: 1,4-dichloro-4-methylpentanoic acid.
Aplicaciones Científicas De Investigación
1,4-Dichloro-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4-dichloro-4-methylpentan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dichloro-4-methylpentane: Similar structure but with chlorine atoms at different positions.
4-Methyl-2-pentanone: Lacks chlorine atoms, making it less reactive in certain reactions.
1,4-Dichloro-4-methylpentane: Similar but without the ketone functional group.
Uniqueness
1,4-Dichloro-4-methylpentan-2-one is unique due to the presence of both chlorine atoms and a ketone group, which imparts distinct reactivity and chemical properties. This combination makes it valuable for specific synthetic applications and research purposes.
Propiedades
Fórmula molecular |
C6H10Cl2O |
|---|---|
Peso molecular |
169.05 g/mol |
Nombre IUPAC |
1,4-dichloro-4-methylpentan-2-one |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,8)3-5(9)4-7/h3-4H2,1-2H3 |
Clave InChI |
VUAMCWAERMLPSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![6-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B13446250.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
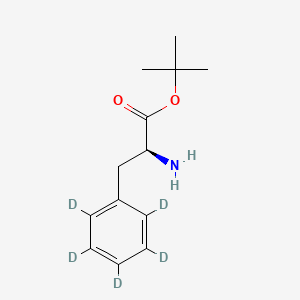
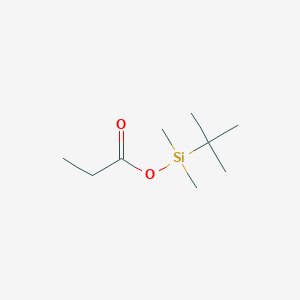
![methyl 5-(carbonochloridoyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13446268.png)
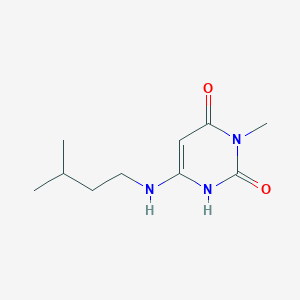
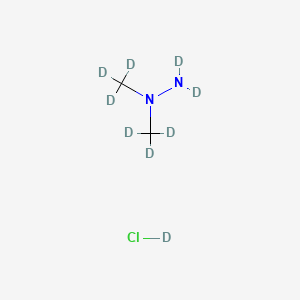

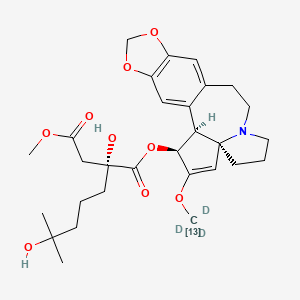

![2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13446324.png)
